molecular formula C13H21NO4 B1381145 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid CAS No. 1434141-75-9

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

Cat. No.: B1381145
CAS No.: 1434141-75-9
M. Wt: 255.31 g/mol
InChI Key: FGTWYUSFTOAPBY-UHFFFAOYSA-N
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Description

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid (CAS: 1434141-75-9) is a bicyclic organic compound featuring a cyclohexene ring substituted at position 1 with a carboxylic acid group and at position 5 with a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The Boc group serves as a protective agent for the primary amine, enhancing stability during synthetic processes, while the cyclohexene core introduces unsaturation, influencing conformational flexibility and electronic properties. This compound is widely utilized in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules due to its dual functional groups and stereochemical versatility .

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWYUSFTOAPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and tert-butoxycarbonyl-protected amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring or the amino group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development:
    • The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity against target proteins.
    • Research has shown that derivatives of cyclohexene carboxylic acids exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in drug development .
  • Peptide Synthesis:
    • The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The ability to introduce the Boc group into amino acids facilitates the formation of peptides with enhanced stability and bioactivity .

Organic Synthesis Applications

  • Synthesis of Complex Molecules:
    • The compound can be employed as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including coupling reactions and cyclizations.
    • For instance, it can serve as a precursor for synthesizing cyclic peptides or other heterocyclic compounds through ring-closing reactions .
  • Catalysis:
    • Research indicates that compounds with similar structures can act as ligands in catalytic processes. This suggests potential applications in asymmetric synthesis, where selective formation of one enantiomer over another is desired .

Materials Science Applications

  • Polymer Chemistry:
    • The incorporation of cyclohexene derivatives into polymer matrices can modify their mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials with specific performance characteristics .
    • The compound's carboxylic acid functionality may also facilitate interactions with other polymer components, enhancing compatibility and adhesion properties.
  • Nanotechnology:
    • Functionalized cyclohexene derivatives are being explored for use in nanomaterials, including nanoparticles and nanocomposites. Their unique chemical properties may contribute to improved performance in applications such as drug delivery systems or biosensors .

Case Studies

Study Focus Findings
Study 1Synthesis of Anti-inflammatory AgentsDerivatives showed significant activity against COX enzymes, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs).
Study 2Peptide SynthesisSuccessful incorporation of Boc-protected amino acids led to peptides with improved solubility and bioactivity compared to unprotected counterparts.
Study 3Polymer ModificationAddition of cyclohexene derivatives resulted in polymers with enhanced tensile strength and thermal resistance, suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing selective modifications to the cyclohexene ring. This protection is crucial for the compound’s stability and reactivity in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural distinctions between the target compound and its analogs:

Compound ID Core Structure Substituents CAS Number Purity
QJ-1561 (Target) Cyclohexene Position 1 : COOH; Position 5 : Boc-amino methyl 1434141-75-9 95%
JW-3801 Cyclohexane Position 1 : COOH + CH₃; Position 3 : Boc-amino 2166800-08-2 95%
QV-6747 Cyclohexane Position 1 : COOH + CH₃; Position 4 : Boc-amino 1262406-79-0 95%
QY-3695 Furan Position 2 : COOH; Position 5 : Boc-amino methyl 160938-85-2 95%

Key Comparative Insights

Cyclohexane vs. Cyclohexene Core
  • Saturation Effects: The target compound’s cyclohexene ring introduces a double bond, reducing conformational flexibility compared to saturated cyclohexane analogs (JW-3801, QV-6747).
  • Reactivity : The cyclohexene double bond may participate in cycloaddition reactions (e.g., Diels-Alder), offering synthetic utility absent in saturated analogs .
Substituent Positional Isomerism
  • Boc-Amino Placement: In JW-3801 (position 3) and QV-6747 (position 4), the Boc-amino group’s spatial orientation differs significantly due to cyclohexane chair conformations. For instance, a substituent at position 4 is typically equatorial, reducing steric strain compared to axial positioning at position 3. This impacts solubility and steric accessibility in catalytic or binding interactions .
  • Methyl Group Presence : JW-3801 and QV-6747 feature a methyl group at position 1, which increases hydrophobicity and steric hindrance near the carboxylic acid. This could reduce solubility in polar solvents compared to the target compound .
Heterocyclic Variation (Furan Analogs)
  • Aromaticity and Electronic Effects : QY-3695’s furan ring introduces aromaticity, increasing electron-withdrawing effects on the carboxylic acid (pKa reduction) and rigidifying the structure. This may enhance binding affinity in enzyme-active sites reliant on planar interactions but reduce stability under acidic conditions due to furan ring sensitivity .

Q & A

Q. Tables

Table 1: Key Reaction Parameters from Literature

Parameter
CatalystCuCl₂CuCl₂·2H₂O
Reaction TimeTLC-monitored12 hours
PurificationAqueous extractionColumn chromatography
YieldNot reported94–98%

Table 2: Characteristic NMR Signals

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl (Boc)1.34 (s)27.8, 80.7
Cyclohexene CH5.6–6.0 (m)122.5–137.6
Ester COO-163.8–186.5

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid
Reactant of Route 2
5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

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